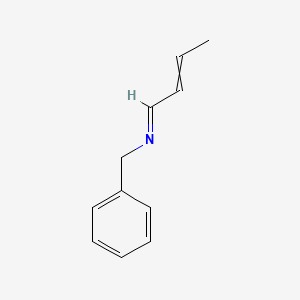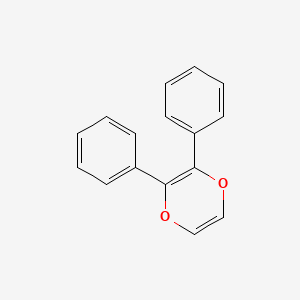
2,3-Diphenyl-1,4-dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1,4-dioxine is an organic compound that belongs to the class of dioxins It is characterized by a dioxine ring substituted with two phenyl groups at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-1,4-dioxine typically involves the reaction of benzoin with p-toluenesulfonic acid in catalytic amounts. This method was first reported by Berger and Summerbell in 1959 . The reaction proceeds through the formation of intermediate dimers, which are then converted to the final product under reflux conditions in the presence of acetic anhydride and p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods would likely involve the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diphenyl-1,4-dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the dioxine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-1,4-dioxine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of dioxine derivatives.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential effects on living organisms.
Medicine: Research explores its potential as a pharmacophore for developing new drugs.
Industry: It is used in the development of materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,3-Diphenyl-1,4-dioxine involves its interaction with various molecular targets. The compound can activate the aryl hydrocarbon receptor (AH receptor), leading to changes in gene expression and cellular responses . This pathway is similar to that of other dioxin-like compounds, which can result in various biological effects, including toxicity and carcinogenicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetraphenyl-1,4-dioxine: A tetraphenyl derivative with similar structural properties.
2,3,4,5-Tetraphenyl-4H-pyran-4-one: Another compound with a similar core structure but different functional groups.
Uniqueness
2,3-Diphenyl-1,4-dioxine is unique due to its specific substitution pattern and the resulting electronic and steric effects
Eigenschaften
CAS-Nummer |
63028-26-2 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2,3-diphenyl-1,4-dioxine |
InChI |
InChI=1S/C16H12O2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
GJXOQWKOTPRJET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC=CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
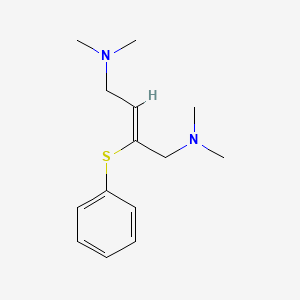
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)

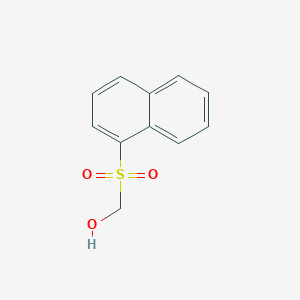
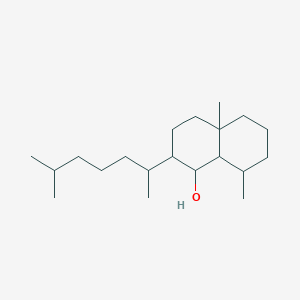
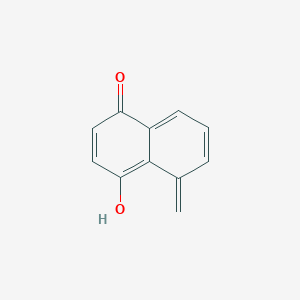

![1-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]piperidine](/img/structure/B14505053.png)
![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
